molecular formula C11H9NO2 B12332953 2-Phenyl-4-ethylidene-2-oxazolin-5-one

2-Phenyl-4-ethylidene-2-oxazolin-5-one

Cat. No.: B12332953
M. Wt: 187.19 g/mol
InChI Key: HEGNHTODZSHTKS-MBXJOHMKSA-N
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Description

5(4H)-Oxazolone, 4-ethylidene-2-phenyl- is a heterocyclic organic compound with a unique structure that includes an oxazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5(4H)-Oxazolone, 4-ethylidene-2-phenyl- typically involves the condensation of an appropriate aldehyde with an amino acid derivative. One common method is the reaction of phenylglycine with acetic anhydride, followed by cyclization to form the oxazolone ring . The reaction conditions often require a solvent such as ethanol or acetic acid and may involve heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5(4H)-Oxazolone, 4-ethylidene-2-phenyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product but often involve solvents like dichloromethane or ethanol and may require catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with additional functional groups, while substitution reactions can produce a variety of substituted oxazolones .

Mechanism of Action

The mechanism of action of 5(4H)-Oxazolone, 4-ethylidene-2-phenyl- involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interacting with cellular receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

(4Z)-4-ethylidene-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C11H9NO2/c1-2-9-11(13)14-10(12-9)8-6-4-3-5-7-8/h2-7H,1H3/b9-2-

InChI Key

HEGNHTODZSHTKS-MBXJOHMKSA-N

Isomeric SMILES

C/C=C\1/C(=O)OC(=N1)C2=CC=CC=C2

Canonical SMILES

CC=C1C(=O)OC(=N1)C2=CC=CC=C2

Origin of Product

United States

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